molecular formula C12H19O3P B3280986 Diethyl (3,4-dimethylphenyl)phosphonate CAS No. 72596-30-6

Diethyl (3,4-dimethylphenyl)phosphonate

Cat. No.: B3280986
CAS No.: 72596-30-6
M. Wt: 242.25 g/mol
InChI Key: OVDYSUKBHLHBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a cornerstone of modern chemical science. nih.govwikipedia.org Their significance stems from their diverse applications across various fields, including medicine, agriculture, and materials science. wikipedia.orgnih.gov These compounds are integral to numerous biological processes and have been harnessed for the development of life-saving pharmaceuticals, potent agrochemicals, and innovative industrial materials. wikipedia.orgchemicalbook.com The unique electronic and structural properties of the phosphorus atom, with its ability to exist in various oxidation states and coordination environments, give rise to a vast array of organophosphorus compounds with tailored functionalities. nih.gov

Classification and Structural Features of Phosphonate (B1237965) Esters

Among the extensive family of organophosphorus compounds, phosphonates are a prominent class. Phosphonates are formally derived from phosphonic acid and are characterized by the general structure R-PO(OR')₂. nih.gov They feature a central phosphorus atom double-bonded to one oxygen atom, single-bonded to an organic group (alkyl or aryl), and single-bonded to two alkoxy or aryloxy groups. nih.gov This arrangement results in a tetrahedral geometry around the phosphorus center. The presence of the direct P-C bond distinguishes phosphonates from phosphate (B84403) esters (O=P(OR)₃) and imparts them with enhanced stability against hydrolysis. nih.gov

Phosphonate esters can be broadly classified based on the nature of the organic group attached directly to the phosphorus atom. When this group is an aromatic ring, the compounds are known as arylphosphonate esters. Diethyl (3,4-dimethylphenyl)phosphonate is a specific example of an arylphosphonate ester, where the aryl group is a 3,4-dimethylphenyl moiety.

Historical Context and Evolution of this compound Research within Phosphonate Chemistry

The field of phosphonate chemistry has a rich history, with foundational synthesis methods such as the Michaelis-Arbuzov reaction being discovered in the late 19th and early 20th centuries. wikipedia.orgchemeurope.com This reaction, along with the later developed Hirao cross-coupling reaction, laid the groundwork for the synthesis of a wide variety of phosphonate esters, including arylphosphonates. organic-chemistry.orgwikipedia.orgthieme-connect.com Research into specific arylphosphonates like this compound has been driven by the broader interest in functionalized phosphonates for various applications. The development of advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing these compounds and understanding their structure-property relationships. researchgate.netoxinst.com

Overview of Key Research Areas Pertaining to Arylphosphonate Esters

Research on arylphosphonate esters is a vibrant and expanding area. Key research areas include the development of novel and more efficient synthetic methodologies, often employing transition metal catalysis to facilitate the formation of the P-C bond. nih.govnih.govresearchgate.net Another significant area of investigation is the application of arylphosphonates as building blocks in materials science, for example, in the synthesis of flame retardants and functional polymers. spectrabase.com Furthermore, the biological activities of arylphosphonates are of considerable interest, with studies exploring their potential as enzyme inhibitors and therapeutic agents. The ability to tune the electronic and steric properties of the aryl group allows for the rational design of phosphonates with specific functionalities and applications. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diethoxyphosphoryl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDYSUKBHLHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of Diethyl 3,4 Dimethylphenyl Phosphonate Transformations

Mechanistic Elucidation of Carbon-Phosphorus Bond Formation Pathways

The creation of the robust carbon-phosphorus (C-P) bond in aryl phosphonates is a cornerstone of organophosphorus synthesis. Several mechanistic pathways can be leveraged to form this bond, each with distinct intermediates and reaction kinetics.

Nucleophilic substitution is a primary method for constructing the C-P bond. The Michaelis-Arbuzov reaction is a classic and widely used method for preparing phosphonates. researchgate.net In the context of Diethyl (3,4-dimethylphenyl)phosphonate, this would typically involve the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an activated 3,4-dimethylphenyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, often referred to as the Arbuzov rearrangement, to yield the final phosphonate (B1237965) product and an alkyl halide. researchgate.net

Another significant pathway involves the Pudovik reaction, which is the addition of a >P(O)H reagent, like diethyl phosphite, to a carbonyl compound. nih.gov While not a direct synthesis of the parent compound, this reaction is critical for creating derivatives. For instance, the addition of diethyl phosphite to an α-oxo compound can yield an α-hydroxyphosphonate. nih.gov These adducts can then undergo further transformations, such as the phosphonate-phosphate rearrangement. This rearrangement is particularly favored when electron-withdrawing groups are present at the α-carbon, proceeding through a mechanism that has been shown to retain the stereochemical configuration at the phosphorus center. nih.govresearchgate.net

The Atherton-Todd reaction provides an alternative route where a dialkyl phosphite reacts with a nucleophile (like an alcohol or amine) in the presence of a base and a halogenating agent, typically carbon tetrachloride. nih.gov The mechanism involves the in-situ formation of a dialkyl chlorophosphate intermediate, which is then susceptible to nucleophilic attack. nih.gov

Reaction Type Phosphorus Reagent Substrate Key Intermediate Primary Product Type
Michaelis-ArbuzovTrialkyl PhosphiteAlkyl/Aryl HalidePhosphonium (B103445) SaltPhosphonate
Pudovik AdditionDialkyl PhosphiteAldehyde/KetoneAlkoxideα-Hydroxyphosphonate
Phosphonate-Phosphateα-Hydroxyphosphonate--Phosphate (B84403)
Atherton-ToddDialkyl PhosphiteAlcohol/AmineDialkyl ChlorophosphatePhosphoramidate/Phosphate Ester

Beyond ionic pathways, radical mechanisms offer a powerful alternative for C-P bond formation, often under milder conditions. These reactions typically involve the generation of a phosphonyl radical from an H-phosphonate precursor. nih.gov Visible-light photoredox catalysis has emerged as a sustainable platform for these transformations. oaepublish.com

In a typical mechanism, a photocatalyst, upon light absorption, becomes excited and can oxidize an H-phosphonate, like diethyl phosphite, through a single-electron transfer (SET) process to generate a radical cation. oaepublish.com Subsequent deprotonation yields the key phosphonyl radical. nih.govoaepublish.com This highly reactive intermediate can then add to an unsaturated system, such as an alkene or alkyne. nih.gov For the synthesis of a compound like this compound, a radical pathway might involve the addition of a diethyl phosphonyl radical to a suitable 3,4-dimethylphenyl-derived radical precursor or an aryne. organic-chemistry.org

Control experiments, such as radical quenching studies using TEMPO or 1,1-diphenylethylene, have confirmed the presence of radical intermediates in these phosphonylation reactions. nih.gov Furthermore, light on-off experiments demonstrate that the reaction ceases in the dark, indicating the absence of a long-chain propagation mechanism and suggesting a closed photocatalytic cycle. nih.gov

The transfer of a phospho group from a phosphonate ester to a nucleophile can proceed through several distinct mechanistic manifolds, broadly categorized as concerted or stepwise. frontiersin.org

Stepwise Dissociative Mechanism (DN + AN): This pathway involves a rate-limiting ionization of the substrate to form a highly reactive, transient metaphosphate-type intermediate. This intermediate is then rapidly captured by a nucleophile. frontiersin.org

Stepwise Associative Mechanism (AN + DN): In this process, the nucleophile first adds to the phosphorus center to form a stable, pentacoordinate phosphorane intermediate. The subsequent departure of the leaving group can be the rate-determining step. frontiersin.org

Concerted Mechanism (ANDN): This is an SN2-like process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. This pathway proceeds through a single pentacoordinate transition state rather than a stable intermediate. frontiersin.org

For many reactions of phosphate and phosphonate diesters, evidence from kinetic isotope effects and linear free-energy relationships points towards a concerted SN2(P)-type mechanism. frontiersin.org However, the specific pathway is highly dependent on the nature of the substrate, nucleophile, leaving group, and solvent conditions. Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to investigate the potential energy surfaces of related reactions, helping to distinguish between concerted and stepwise diradical pathways in cycloaddition reactions, for example. researchgate.net

Stereochemical Aspects and Chiral Phosphonate Synthesis

When the phosphorus atom or an adjacent carbon becomes a stereocenter, the stereochemical outcome of the reaction is of paramount importance. The synthesis of chiral phosphonates, including derivatives of this compound, requires precise control over stereoselectivity.

The creation of chiral phosphonates with high enantiopurity often relies on asymmetric catalysis. One effective strategy is the palladium-catalyzed asymmetric intramolecular cyclization of ortho-haloaryl phosphonates, which can generate P-chiral biaryl phosphonates with high yields and good enantioselectivities (up to 88% ee). rsc.orgresearchgate.net This approach utilizes novel P-chiral monophosphorus ligands to induce asymmetry. researchgate.net

The diastereoselective synthesis of phosphonate esters has also been achieved through one-pot, three-component reactions. For example, the reaction between an acetylenic ester, a trivalent phosphorus nucleophile, and an NH-acid can lead to the formation of phosphonate esters with high diastereoselectivity. biomedpharmajournal.org The stereochemical outcome in such cases can often be predicted based on the Karplus relationship, which correlates the three-bond carbon-phosphorus coupling constant (³JCP) with the dihedral angle, allowing for the assignment of relative configurations. biomedpharmajournal.org

Furthermore, chiral catalysts such as thioureas, biphenols, and phosphoric acids have been successfully employed in enantioselective reactions to construct chiral molecules containing phosphonate moieties. rsc.orgnih.govsemanticscholar.org

The stereochemical fate of the phosphorus center during a reaction is not always predictable and can result in either retention or inversion of its configuration.

Retention of Configuration: Many reactions proceed with the retention of stereochemistry at the phosphorus atom. For example, palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with vinyl halides occur with retention of configuration at both the phosphorus center and the vinyl moiety. organic-chemistry.org Similarly, the α-hydroxyphosphonate-phosphate rearrangement is known to proceed with retention of configuration at the phosphorus center. researchgate.netnih.gov Phosphines typically attack electrophiles with retention of configuration at the phosphorus atom due to the high energy barrier for pyramidal inversion. nih.gov

Inversion of Configuration: In contrast, some reactions proceed with a surprising inversion of configuration. The Atherton-Todd reaction is a notable example where nucleophilic substitution at the phosphorus center occurs with stereoinversion. nih.gov In a remarkable finding, the cyclization of certain bifunctional secondary phosphine (B1218219) alkyl tosylates was found to proceed with inversion of configuration at the nucleophilic phosphorus center. nih.gov DFT studies suggested this unusual outcome results from an acid-promoted dissociation of the tosylate to form an intermediate phosphenium-bridged cation, which then undergoes a syn-selective cyclization. nih.govresearchgate.net

The choice of reaction and conditions is therefore critical in determining the final stereochemistry of the phosphonate product.

Reaction Typical Stereochemical Outcome at Phosphorus Reference
Pd-Catalyzed Cross-Coupling (of H-phosphonates)Retention organic-chemistry.org
α-Hydroxyphosphonate-Phosphate RearrangementRetention researchgate.netnih.gov
Nucleophilic Attack by PhosphinesRetention nih.gov
Atherton-Todd ReactionInversion nih.gov
Cyclization of specific phosphine alkyl tosylatesInversion nih.govresearchgate.net

Hydrolysis and Cleavage Mechanisms of Phosphonate Esters

The hydrolysis of phosphonate esters like this compound to its corresponding phosphonic acid is a fundamental transformation. nih.gov This process can be catalyzed by either acid or base and generally proceeds in a stepwise manner, with the cleavage of the two ethyl ester groups occurring consecutively. nih.govnih.gov

Acid-Mediated Dealkylation Mechanisms (e.g., McKenna Reaction)

Acid-catalyzed hydrolysis is a common method for the dealkylation of phosphonate esters, though it often requires harsh conditions such as refluxing in concentrated mineral acids like HCl or HBr. beilstein-journals.orggoogle.com The mechanism involves the initial protonation of the highly polar phosphoryl oxygen atom. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.gov For this compound, this process would lead to the sequential loss of two ethanol (B145695) molecules. The reaction rate can be influenced by the electronic properties of the aryl substituent; the electron-donating dimethyl groups on the phenyl ring slightly reduce the electrophilicity of the phosphorus atom compared to an unsubstituted phenyl group.

A significantly milder and more versatile method for phosphonate ester dealkylation is the McKenna reaction. beilstein-journals.orgnih.gov This procedure uses a halotrimethylsilane, most commonly bromotrimethylsilane (B50905) (BTMS), to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed. nih.govresearchgate.net

The McKenna reaction proceeds via a two-step mechanism:

Silylation: The reaction is initiated by a nucleophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS. beilstein-journals.org This is an oxophilic substitution where the bromide ion acts as the leaving group. This process is repeated for the second ethyl group, resulting in a bis(trimethylsilyl) phosphonate intermediate. The progress of this step can be conveniently monitored using ³¹P NMR spectroscopy, as the replacement of each alkyl group with a trimethylsilyl (B98337) group causes a characteristic upfield shift. nih.gov

Solvolysis: The resulting bis(trimethylsilyl) ester is highly susceptible to cleavage by a protic solvent. nih.gov The addition of water or an alcohol like methanol (B129727) rapidly and quantitatively cleaves the P-O-Si bonds to yield the final phosphonic acid and a silyl (B83357) ether or halide. beilstein-journals.orgnih.gov

The mild conditions of the McKenna reaction make it compatible with a wide range of functional groups that would not tolerate harsh acidic hydrolysis. mdpi.com

Table 1: Conditions for Microwave-Accelerated McKenna Silyldealkylation of Various Dialkyl Phosphonates Using Bromotrimethylsilane (BTMS) mdpi.com
Phosphonate EsterSolventTemperature (°C)Time (min)Yield (%)
Dimethyl methylphosphonateNeat BTMS402Quantitative
Diethyl methylphosphonateNeat BTMS402Quantitative
Diisopropyl methylphosphonateNeat BTMS4015Quantitative
Diethyl methylphosphonateSulfolane605Quantitative
Diisopropyl methylphosphonateSulfolane802Quantitative

Nucleophile-Induced Transesterification and Solvolysis

Besides hydrolysis, phosphonate esters can undergo transesterification, where an alkoxy group of the ester is exchanged with one from an alcohol. This reaction is often catalyzed by a base, such as a sodium alkoxide, and can be used to synthesize mixed phosphonate esters. google.com For this compound, reacting it with a different alcohol in the presence of a catalyst would allow for the substitution of one or both of the ethoxy groups.

More advanced methods have been developed for the modular synthesis of various phosphonylated derivatives from a common phosphonate precursor. One such method involves the activation of diethyl phosphonates with triflic anhydride (B1165640) (Tf₂O) in the presence of 2-iodopyridine. nih.gov This activation generates a highly electrophilic phosphonium intermediate that can react with a broad array of nucleophiles. nih.gov

The proposed mechanism involves the reaction of the phosphonate with triflic anhydride to form a phosphonium ion. This intermediate is then susceptible to nucleophilic attack, allowing for the synthesis of mixed phosphonates (using alcohol nucleophiles), phosphonothioates (thiol nucleophiles), phosphonamidates (amine nucleophiles), and even phosphinates (carbon nucleophiles) under mild conditions. nih.gov This methodology demonstrates high functional group tolerance, enabling the transformation of complex molecules. nih.gov

Solvolysis refers to a reaction where the solvent also acts as the nucleophile. In the context of phosphonate chemistry, this is most clearly seen in the second step of the McKenna reaction, where water or methanol is the agent that cleaves the silyl ester intermediate. nih.gov It is also the operative mechanism in acid-catalyzed hydrolysis where water is the nucleophile. nih.gov

Table 2: Scope of Nucleophiles for Substitution of Activated Diethyl Phosphonates nih.gov
Nucleophile TypeExample NucleophileProduct TypeYield (%)
Oxygen (Alcohol)PhenylethanolMixed Phosphonate86
Oxygen (Alcohol)GeraniolMixed Phosphonate75
Sulfur (Thiol)DecanethiolPhosphonothioate85
Sulfur (Thiol)ThiophenolPhosphonothioate88
Nitrogen (Amine)(S)-Methyl leucinatePhosphonamidate79
Nitrogen (Amine)AnilinePhosphonamidate81
Carbon (Grignard)Phenylmagnesium bromidePhosphinate68

Advanced Spectroscopic Characterization for Structural Elucidation of Diethyl 3,4 Dimethylphenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Diethyl (3,4-dimethylphenyl)phosphonate by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ³¹P.

¹H NMR for Proton Environment and Coupling Patterns

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, ethoxy, and methyl protons, confirming the compound's fundamental structure.

The aromatic region of the spectrum displays a complex multiplet pattern. Specifically, two protons are observed in the range of δ 7.59-7.46 ppm, while another proton appears as a multiplet between δ 7.24-7.16 ppm. rsc.org These signals correspond to the three protons on the 3,4-disubstituted phenyl ring.

The two equivalent ethoxy groups give rise to a multiplet for the four methylene (B1212753) protons (-OCH₂-) between δ 4.18-4.00 ppm. rsc.org This signal's multiplicity arises from coupling to both the adjacent methyl protons and the phosphorus atom. The six methyl protons (-CH₃) of the ethoxy groups are accounted for by a multiplet in the upfield region of the spectrum.

Finally, the two methyl groups attached to the aromatic ring produce a signal for six protons in the range of δ 2.30-2.23 ppm. rsc.org The integration of these signals is consistent with the number of protons in each respective environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Number of ProtonsMultiplicityAssignment
7.59-7.462HMultipletAromatic protons
7.24-7.161HMultipletAromatic proton
4.18-4.004HMultiplet-OCH₂-
2.30-2.236HMultipletAr-CH₃
Not specified6HMultiplet-OCH₂CH₃

Note: The chemical shift for the terminal methyl protons of the ethoxy groups was not explicitly provided in the available reference material but is expected to be in the upfield region.

¹³C NMR for Carbon Skeleton and Phosphorus Coupling

The ¹³C NMR spectrum provides a detailed map of the carbon backbone of this compound. A key feature of this analysis is the observation of coupling between the carbon and phosphorus atoms (J-coupling), which is invaluable for assigning the signals. For the closely related diethyl phenylphosphonate, characteristic signals for the ethoxy group's methylene and methyl carbons are observed, with the methylene carbon showing coupling to the phosphorus atom. nih.gov Aromatic carbons also exhibit C-P coupling, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms. While specific data for this compound is not available, the carbon signals for the aromatic ring, the two aromatic methyl groups, and the two ethoxy groups would be expected in their characteristic regions, with relevant carbons showing coupling to the phosphorus atom.

³¹P NMR for Phosphorus Chemical Environment and Multiplicities

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds, providing direct information about the chemical environment of the phosphorus nucleus. rsc.org For diethyl phosphonate (B1237965) and its derivatives, the phosphorus atom typically resonates as a single peak in a proton-decoupled spectrum. rsc.org In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent ethoxy groups and the aromatic ring. The chemical shift for aryl phosphonates generally falls within a well-defined range, and for this compound, a single resonance is expected, confirming the presence of one phosphorus environment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the complex ¹H and ¹³C NMR spectra and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connection between the -OCH₂- and -CH₃ protons of the ethoxy groups and the proximity of the different aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals for the aromatic CH groups, the aromatic methyls, and the ethoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This is particularly powerful for identifying the connectivity around the phosphorus atom and the quaternary aromatic carbons. For example, correlations would be expected between the phosphorus atom and the protons of the ethoxy groups, as well as the aromatic protons.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. For this compound, key vibrational bands would be expected that confirm its structure.

A strong absorption band corresponding to the P=O stretching vibration is a characteristic feature of phosphonates and is typically observed in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations would give rise to bands in the 1000-1050 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic and aliphatic (methyl and ethyl) groups would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations and the P=O bond.

Table 2: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-3000IR, Raman
C=C aromatic stretch1450-1600IR, Raman
P=O stretch1200-1260IR (strong), Raman
P-O-C stretch1000-1050IR, Raman

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structural features through the analysis of its fragmentation patterns under ionization. The molecular formula of the compound is C₁₂H₁₉O₃P, which corresponds to a molecular weight of 242.25 g/mol .

Upon electron ionization, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z = 242. The fragmentation of diethyl arylphosphonates typically involves the loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups, leading to fragment ions. Subsequent fragmentation could involve the cleavage of the P-C bond or further decomposition of the aromatic ring. Analysis of these fragmentation pathways provides confirmatory evidence for the compound's structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected molecular architecture.

For the purpose of a comparative analysis, the crystal structure of a related organophosphorus compound, dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate, offers a basis for understanding the potential solid-state conformation of this compound. researchgate.net The crystallographic data for this related compound reveals key structural features that are likely to be shared.

Table 1: Crystal Data and Structure Refinement for a Related Phosphonate Compound researchgate.net

ParameterValue
Empirical formulaC₂₃H₃₃O₄P
Formula weight404.47
Temperature298 K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.4629(3) Åb = 11.4909(5) Åc = 19.3341(9) Åβ = 98.201(4)°
Volume2300.73(16) ų
Z4
Density (calculated)1.167 Mg/m³

The data presented in Table 1 for the related phosphonate indicates a monoclinic crystal system, which is a common packing arrangement for organic molecules. The unit cell dimensions define the repeating unit of the crystal lattice.

Table 2: Selected Bond Lengths and Angles for a Related Phosphonate Compound (Representative Data) researchgate.net

BondLength (Å)AngleDegrees (°)
P-O(1)~1.46O(1)-P-O(2)~115
P-O(2)~1.57O(1)-P-O(3)~114
P-O(3)~1.57O(1)-P-C(1)~112
P-C(1)~1.82O(2)-P-O(3)~100
O(2)-P-C(1)~106
O(3)-P-C(1)~108

Note: The values in Table 2 are approximate and representative of typical phosphonate structures for illustrative purposes, based on the analysis of related compounds.

Based on these data, the P=O bond is the shortest, indicating its double bond character, while the P-O and P-C bonds are single bonds. The bond angles around the phosphorus atom deviate slightly from a perfect tetrahedral angle of 109.5° due to the different electronic and steric nature of the substituents.

The conformation of this compound in the solid state would be determined by the rotational freedom around the P-C bond connecting the phosphonate group to the phenyl ring and the C-O bonds of the ethyl esters. The orientation of the phenyl ring relative to the phosphonate group is a key conformational feature. In related structures, the phenyl ring is typically not coplanar with the P-O bonds, adopting a staggered conformation to minimize steric hindrance. Similarly, the ethyl groups of the diethyl ester moiety will adopt conformations that minimize steric clashes, both with each other and with the rest of the molecule.

Computational and Theoretical Investigations on Diethyl 3,4 Dimethylphenyl Phosphonate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and energetics of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. nih.gov For organophosphonates, methods like DFT, often using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), have proven effective in calculating optimized geometries, vibrational frequencies, and electronic properties that correlate well with experimental data. researchgate.netresearchgate.netconicet.gov.ar Such calculations provide insights into ionization potential, electron affinity, and other thermodynamic parameters. researchgate.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov For Diethyl (3,4-dimethylphenyl)phosphonate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Computational studies on similar phosphonates, like dimethyl phosphate (B84403), have shown that geometry optimization is crucial, as it can dramatically alter the relative energies of different conformational isomers. nih.gov The process typically employs methods such as the Berny optimization algorithm within a DFT framework. dtic.mil The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. Frequency calculations are then performed on the optimized structure to confirm that it is a true energy minimum (a stable state) and not a saddle point (a transition state). dtic.mil

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This data is representative and based on typical values for organophosphonates calculated using DFT methods.

ParameterTypeAtoms InvolvedPredicted Value
Bond LengthP=OP-O(phosphoryl)~1.47 Å
Bond LengthP-OP-O(ester)~1.57 Å
Bond LengthP-CP-C(aromatic)~1.81 Å
Bond LengthC-CC(aromatic)-C(aromatic)~1.39 Å
Bond AngleO=P-OO(phosphoryl)-P-O(ester)~115°
Bond AngleO-P-CO(ester)-P-C(aromatic)~103°
Bond AngleP-O-CP-O(ester)-C(ethyl)~120°
Dihedral AngleC-C-P-OC(aromatic)-C(aromatic)-P-OVariable (defines conformation)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), which help in predicting the global reactivity of the molecule. researchgate.net For phosphonates, the HOMO is often localized on the phosphoryl oxygen, indicating its nucleophilic character, while the LUMO may be distributed over the phosphorus atom and the aromatic ring. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: This data is representative and based on typical values for organophosphonates calculated using DFT/B3LYP methods.

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)--6.13
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)--0.90
Energy GapΔEE(LUMO) - E(HOMO)5.23
Ionization PotentialI-E(HOMO)6.13
Electron AffinityA-E(LUMO)0.90
Electronegativityχ(I + A) / 23.52
Chemical Hardnessη(I - A) / 22.62
Chemical SoftnessS1 / (2η)0.19
Electrophilicity Indexωχ² / (2η)2.37

The distribution of electron density within a molecule is key to understanding its reactivity, polarity, and intermolecular interactions. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. conicet.gov.arbhu.ac.in These analyses provide a quantitative measure of the local electronic properties.

For this compound, the phosphoryl oxygen (P=O) is expected to have a significant negative charge density due to the high electronegativity of oxygen and the nature of the double bond. researchgate.net This makes it a primary site for electrophilic attack and hydrogen bonding. researchgate.net A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. bhu.ac.in In phosphonates, the most negative potential is consistently localized around the phosphoryl oxygen atom. researchgate.net

Table 3: Predicted Mulliken Atomic Charges for Key Atoms Note: This data is representative and based on typical values for organophosphonates calculated using DFT methods.

AtomPredicted Partial Charge (a.u.)
P+1.10
O (phosphoryl, P=O)-0.65
O (ester, P-O-C)-0.55
C (aromatic, C-P)-0.20
C (aromatic, with CH₃)-0.15
C (ethyl, -CH₂-)-0.05
H (methyl)+0.12

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically model isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase (e.g., liquid or solution) over time. researchgate.net MD simulations model a system of molecules using a classical force field and solve Newton's equations of motion, providing insight into molecular organization, transport mechanisms, and conformational changes. nih.govnih.gov

For a system containing this compound, an MD simulation could model its interactions with solvent molecules or other solute molecules. escholarship.org By tracking the atomic trajectories, one can analyze properties such as radial distribution functions to understand the local structure, mean square displacement to calculate diffusion coefficients, and time correlation functions to study reorientational dynamics. researchgate.netnih.gov Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment, which is crucial for applications where intermolecular interactions are important. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. pitt.edu By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, intermediates, transition states, and products. nih.gov

The activation energy (the energy barrier between reactants and the transition state) determines the reaction rate. pitt.edu Computational studies can compare the activation energies of different possible pathways to predict which mechanism is favored. For reactions involving this compound, this could include electrophilic aromatic substitution on the dimethylphenyl ring or nucleophilic addition at the phosphorus center.

Many organic molecules have multiple reactive sites, leading to the possibility of different constitutional isomers (regioisomers) as products. DFT calculations can effectively predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to each possible product. researchgate.netimist.ma The pathway with the lower activation energy barrier is kinetically favored, and the corresponding regioisomer will be the major product. imist.ma

In the case of this compound, a reaction such as nitration could potentially occur at several positions on the aromatic ring. Computational analysis of the transition states for attack at each position would reveal the most likely outcome. Studies on similar compounds have shown that DFT calculations can account for high regioselectivity in complete agreement with experimental results. researchgate.netimist.ma Similarly, for reactions that can produce stereoisomers, computational methods can predict stereoselectivity by comparing the energies of the diastereomeric transition states.

Energy Profiles of Reaction Pathways

The synthesis of this compound, like many other arylphosphonates, can proceed through various reaction pathways. Understanding the energy profiles of these pathways is crucial for optimizing reaction conditions and maximizing yields. While specific experimental or computational studies on the reaction energy profile for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous arylphosphonate syntheses. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and mapping the potential energy surface of a reaction.

A common method for the formation of arylphosphonates is the Hirao cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a dialkyl phosphite (B83602). The catalytic cycle of this reaction involves several key elementary steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps is associated with a transition state and an energy barrier that must be overcome.

The energy profile for a model Hirao cross-coupling reaction would typically show the relative free energies of the reactants, intermediates, transition states, and products. The initial reactants, an aryl halide and a dialkyl phosphite in the presence of a palladium catalyst and a base, would represent the initial energy state. The reaction would then proceed through a series of intermediates and transition states. The highest point on the energy profile would correspond to the rate-determining step of the reaction, which is often the oxidative addition of the aryl halide to the palladium(0) complex or the reductive elimination step.

For instance, in a hypothetical reaction to form this compound, the energy profile would illustrate the energy changes as the P-H bond of diethyl phosphite is cleaved and a new P-C bond with the 3,4-dimethylphenyl group is formed. The relative energies of the intermediates and transition states would be influenced by factors such as the nature of the palladium catalyst, the ligands coordinated to the palladium, the solvent, and the base used.

Below is a representative, hypothetical energy profile for the formation of an arylphosphonate, illustrating the key stages. The actual energy values would require specific quantum chemical calculations for this compound.

Hypothetical Energy Profile for Arylphosphonate Formation

This table is illustrative and does not represent experimentally or computationally verified data for the specific compound.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants (Aryl Halide + Dialkyl Phosphite + Pd(0) Catalyst)0
2Oxidative Addition Transition State+20 to +25
3Oxidative Addition Intermediate (Aryl-Pd(II)-Halide)+5 to +10
4Ligand Exchange/Base-Assisted DeprotonationVariable
5Reductive Elimination Transition State+15 to +20
6Products (Arylphosphonate + Pd(0) Catalyst)-10 to -15

Quantitative Structure-Reactivity Relationships (QSRR) in Arylphosphonates

Quantitative Structure-Reactivity Relationships (QSRR) are a set of methods that attempt to correlate the structural or property descriptors of a series of compounds with their reactivity in a particular chemical transformation. In the context of arylphosphonates, QSRR studies can provide valuable insights into how substituents on the aryl ring influence the reaction rates and equilibrium constants of their formation or subsequent reactions.

The reactivity of arylphosphonates can be influenced by a combination of electronic, steric, and hydrophobic effects of the substituents on the aromatic ring. QSRR models for arylphosphonates often employ a variety of molecular descriptors calculated using computational chemistry methods. These descriptors can include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., Mulliken or NBO charges) on the phosphorus or ipso-carbon atom, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors quantify the electron-donating or electron-withdrawing nature of the substituents.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and other descriptors related to the size and shape of the substituents. These parameters account for the steric hindrance around the reaction center.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the hydrophobicity of the molecule.

A typical QSRR study on a series of substituted arylphosphonates would involve synthesizing the compounds, measuring their reactivity (e.g., the rate constant for a specific reaction), calculating a set of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a mathematical model that relates the reactivity to the descriptors.

For a series of diethyl arylphosphonates with different substituents on the phenyl ring, a QSRR model might take the following general form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where:

log(k) is the logarithm of the reaction rate constant.

σ, Es, and logP are the Hammett, Taft, and hydrophobicity parameters, respectively.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

The signs and magnitudes of the regression coefficients would indicate the relative importance of each effect. For example, a positive coefficient for the Hammett constant (c₁) would suggest that electron-withdrawing groups increase the reaction rate.

Illustrative QSRR Data for a Series of Diethyl Arylphosphonates

This table contains representative data for a hypothetical series of compounds to illustrate the principles of QSRR and does not reflect actual experimental values.

Substituent (X) on Phenyl RingHammett Constant (σ)Taft Steric Parameter (Es)logPObserved log(k)
4-NO₂0.78-2.521.84-2.5
4-Cl0.23-0.972.65-3.1
H0.000.002.13-3.5
4-CH₃-0.17-1.242.63-3.8
3,4-di-CH₃-0.24-2.483.12-4.0
4-OCH₃-0.27-0.552.11-4.2

Role As Precursors and Synthetic Intermediates in Advanced Organic Synthesis

Building Block for Complex Organophosphorus Compounds

The reactivity of the diethyl phosphonate (B1237965) group is central to its utility, allowing for its conversion into other key phosphorus-containing functional groups.

The conversion of diethyl phosphonates into their corresponding phosphonic acids is a fundamental and widely used transformation. This de-esterification is typically achieved through hydrolysis under harsh acidic conditions or via silyl-mediated cleavage. The resulting (3,4-dimethylphenyl)phosphonic acid is a key intermediate, as the phosphonic acid group is a structural analog of the phosphate (B84403) moiety and is explored in various applications.

Common methods for the hydrolysis of diethyl arylphosphonates include:

Acid Hydrolysis: This is the most direct method, typically involving refluxing the phosphonate ester with a strong concentrated acid like hydrochloric acid (HCl). The reaction proceeds through protonation of the phosphoryl oxygen, followed by nucleophilic attack by water and subsequent elimination of ethanol (B145695). The process is repeated to cleave both ethyl groups.

McKenna Reaction: A milder, two-step alternative to strong acid hydrolysis involves the use of bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis (e.g., with methanol). The TMSBr reacts with the phosphonate ester to form a bis(trimethylsilyl) ester intermediate, which is then readily cleaved by the alcohol to yield the final phosphonic acid. This method is often preferred for substrates sensitive to harsh acidic conditions.

Table 1: General Conditions for Hydrolysis of Diethyl Arylphosphonates

MethodReagents & ConditionsDescription
Acid Hydrolysis Concentrated HCl, reflux, 1-12 hDirect, forceful de-esterification.
McKenna Reaction 1. TMSBr, CH₂Cl₂, Room Temp.2. MeOH or H₂OMild, two-step silyl-mediated cleavage.

While phosphonic acids are directly accessible, the synthesis of phosphinic acids from phosphonates is not a direct conversion. It would require a more complex, multi-step synthetic sequence involving the reduction of the phosphonate to a phosphine (B1218219), followed by controlled oxidation or other functional group manipulations, which falls outside the typical direct transformations of this precursor.

The direct conversion of a pentavalent phosphonate, such as Diethyl (3,4-dimethylphenyl)phosphonate, into a phosphonium (B103445) salt is not a standard synthetic route. Phosphonium salts are characterized by a tetracoordinate phosphorus atom with a positive charge and are almost exclusively synthesized via the quaternization of trivalent phosphines. rsc.orgthieme-connect.de

The standard synthesis involves an SN2 reaction between a phosphine (e.g., triphenylphosphine) and an alkyl halide. thieme-connect.deorganic-chemistry.org To prepare a phosphonium salt from an aryl phosphonate, one would first need to reduce the P(V) phosphonate center to a P(III) phosphine, a non-trivial transformation, before proceeding with alkylation.

Similarly, phosphonium ylides (used in the Wittig reaction) are prepared by deprotonating a phosphonium salt with a strong base. While phosphonates can be deprotonated at the α-carbon to form a stabilized carbanion (a key step in the Horner-Wadsworth-Emmons reaction), this species is a phosphonate anion, not a classic phosphonium ylide. Therefore, this compound serves as a precursor for HWE-type reagents rather than as a direct starting material for phosphonium salts and ylides.

Utilization in Total Synthesis and Natural Product Analogues

While there are no prominent examples in the literature detailing the specific use of this compound as a key building block in the total synthesis of a complex natural product, the broader class of aryl phosphonates is significant. They serve as precursors for creating analogues of biologically active natural products. The phosphonate group is a well-established bioisostere of the phosphate group, offering increased stability against enzymatic hydrolysis.

Therefore, this compound represents a potential starting material for synthesizing analogues of phosphorylated natural products where the phenyl ring's substitution pattern is desired for modulating biological activity or molecular interactions.

Development of Novel Functional Molecules via Derivatization

The true versatility of this compound lies in its potential for derivatization, enabling the creation of novel molecules with tailored properties. Both the aromatic ring and the phosphonate moiety can be chemically modified.

The synthesis of heterocyclic compounds bearing a phosphonate group is an active area of research. General strategies often involve multicomponent reactions where a phosphorus reagent (like diethyl phosphite) is a reactant in a ring-forming cascade. beilstein-journals.orgresearchgate.net

For a pre-formed aryl phosphonate like this compound, synthetic strategies to incorporate it into a heterocyclic system would likely involve:

Functionalization and Cyclization: Introducing reactive groups onto the aromatic ring (e.g., via halogenation, nitration, or acylation) followed by an intramolecular cyclization reaction to build a new ring fused to the dimethylphenyl group.

C-H Activation/Borylation: A modern approach involves the phosphonate group acting as a directing group for ortho C-H borylation of the aromatic ring. nih.govnih.gov The resulting borylated intermediate is highly versatile and can be used in cross-coupling reactions (e.g., Suzuki coupling) to link the phosphonate-bearing ring to a heterocyclic fragment.

Condensation Reactions: The reaction of the phosphonate with other reagents can lead to heterocyclic structures. For example, the reaction of diethyl (diethoxymethyl)phosphonate with o-aminophenol yields a benzoxazole (B165842) derivative, demonstrating a condensation-cyclization pathway. nih.gov

The development of molecular conjugates and hybrid materials leverages the chemical handles of the parent molecule to link it to other systems, such as polymers, biomolecules, or inorganic frameworks. Aryl phosphonates are valuable precursors in this context.

Nucleotide Analogues: Aryl H-phosphonates have been used to create phosphonate-phosphate internucleosidic linkages, forming pyrophosphate analogues that are important in medicinal chemistry. nih.gov

Metal-Phosphonate Hybrid Materials: After hydrolysis to the phosphonic acid, the resulting (3,4-dimethylphenyl)phosphonic acid can be used as an organic linker to coordinate with metal ions. This self-assembly process can create ordered, multidimensional hybrid materials with applications in catalysis, adsorption, and coatings. nih.govrsc.orgacs.org The properties of these materials can be tuned by the structure of the organic phosphonate linker.

Precursors for Further Functionalization: The aryl phosphonate can be elaborated into more complex structures. For instance, α-arylation of phosphonoacetates is a known method to create precursors for Horner-Wadsworth-Emmons olefinations, indicating the potential for functionalization adjacent to the phosphorus atom under specific conditions. nih.gov

Applications in Tandem, Cascade, and Domino Reactions

In the context of synthesizing heterocyclic structures, phosphonates have been explored as nucleophiles in palladium-catalyzed intramolecular α-arylation reactions. This approach has been investigated for the synthesis of valuable scaffolds like tetrahydroisoquinolines. A domino strategy combining this α-arylation with a subsequent Michael addition would be a powerful tool for creating highly functionalized heterocyclic systems.

However, research into the application of phosphonate derivatives in such domino processes has highlighted certain challenges. In a study focused on developing domino reactions for the synthesis of functionalized tetrahydroisoquinolines, various nucleophiles were tested. While precursors containing sulfonate and sulfonamide groups were successfully employed in a domino α-arylation/Michael addition sequence, the analogous process could not be developed for the phosphonate derivative under the studied conditions.

Specifically, the investigation involved precursors for palladium-catalyzed intramolecular α-arylation to form the tetrahydroisoquinoline core, which would then ideally undergo a Michael addition in a domino fashion. The table below outlines the general components and conditions for such a targeted domino reaction involving a phosphonate precursor.

Table 1: Components of an Attempted Domino α-Arylation/Michael Addition Reaction

Component Role Example
Phosphonate Precursor Nucleophile for intramolecular α-arylation N-(2-bromobenzyl)-N-((diethoxyphosphoryl)methyl)tosylamide
Catalyst System For Pd-catalyzed C-C bond formation Pd(PPh₃)₄ / xantphos
Base To facilitate deprotonation K₃PO₄
Michael Acceptor Electrophile for the second reaction Phenyl vinyl sulfone
Solvent Reaction Medium THF

| Result | Outcome of the domino process | No domino product was formed. |

This finding indicates that while this compound and structurally similar compounds are viable precursors for individual synthetic steps, their integration into complex tandem, cascade, or domino sequences is not always straightforward. The specific reactivity of the phosphonate-stabilized carbanion and the reaction kinetics may not be compatible with the subsequent steps of a planned domino sequence under a single set of reaction conditions. Consequently, there is a lack of established and widely reported applications of this compound as a key intermediate in successful tandem, cascade, or domino reactions in the current scientific literature. Further research would be necessary to identify suitable catalytic systems and reaction conditions to overcome these limitations.

Applications in Advanced Materials Science and Industrial Processes

Role as Monomers or Additives in Polymer Chemistry

In polymer science, organophosphonates like Diethyl (3,4-dimethylphenyl)phosphonate are employed both as additives mixed into a polymer matrix and as reactive monomers that are chemically integrated into the polymer structure.

Table 1: Illustrative Effect of Phosphonate (B1237965) Additives on Polymer Thermal Stability This table presents generalized data for organophosphorus additives to demonstrate their typical effect.

Polymer System Additive Temperature for 5% Mass Loss (T5%) in Air Char Yield at 650°C
Flexible Polyurethane Foam None ~280 °C < 5%
Flexible Polyurethane Foam 20% Aluminum Diethylphosphinate ~275 °C > 15%
High-Density Polyethylene Primary Antioxidant Only ~400 °C < 1%

Data conceptualized from findings on aluminum diethylphosphinate and phosphine (B1218219) stabilizers. researchgate.netd-nb.info

Beyond their role as additives, phosphonate-containing molecules can be designed as monomers or comonomers to be chemically built into the polymer backbone. researchgate.netresearchgate.net This permanent integration prevents the additive from leaching out over time, ensuring long-term performance. For instance, this compound can be functionalized to act as a reactive monomer in polymerization reactions. A structurally similar compound is used in the manufacturing of PET, where it becomes a permanent component of the polymer backbone, providing lasting thermal stability. europa.eu

Furthermore, phosphonate groups can be used to create cross-linked polymer networks. These networks exhibit unique properties, such as controlled swelling in the presence of specific metal ions, making them suitable for specialized applications. specificpolymers.com The synthesis of polymers like poly(diethyl-p-vinylbenzyl phosphonate) serves as a precursor for ion-exchange materials that require high thermal stability. researchgate.net

Heterogeneous Catalysis and Surface Modification

The phosphonate group is an excellent anchor for binding to metal ions and metal oxide surfaces, which leads to important applications in catalysis and surface engineering.

In the field of catalysis, phosphorus-containing compounds are a major class of ligands used to modulate the activity and selectivity of transition metal catalysts. Phosphite (B83602) ligands, which are structurally related to phosphonates, are particularly attractive because they are easy to prepare and their electronic and steric properties can be readily tuned. acs.orgacs.org They act as strong π-electron acceptors, which influences the reactivity of the metal center in catalytic cycles such as asymmetric hydrogenation and cross-coupling reactions. alfachemic.comrsc.org Aryl phosphonates, including this compound, can be employed as ligands in palladium-catalyzed reactions for forming new carbon-phosphorus bonds, a key step in the synthesis of many organophosphorus compounds. gatech.edu Zirconium phosphonates have emerged as versatile solid acid catalysts, valued for their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com

Phosphonates and phosphonic acids are highly effective at modifying the surfaces of various inorganic substrates, especially metal oxides like aluminum oxide, titanium dioxide, and indium tin oxide. researchgate.netresearchgate.netmdpi.com The phosphonate group forms strong, hydrolytically stable covalent bonds (M-O-P) with surface hydroxyl groups on these materials. researchgate.netresearchgate.net This robust anchoring allows for precise control over the surface properties of the material.

This surface functionalization can be used to:

Improve Adhesion: Create a strong interface between an inorganic substrate and an organic polymer coating, enhancing durability. mdpi.com

Control Wettability: Render a surface either hydrophobic or hydrophilic by choosing appropriate organic groups attached to the phosphonate anchor.

Immobilize Catalysts: Attach homogeneous catalysts to a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable. researchgate.net

Enhance Biocompatibility: Introduce phosphonate residues onto polymer surfaces to improve the growth of cells for biomedical applications. researchgate.net

Table 2: Examples of Surface Modification Using Phosphonate Groups

Substrate Phosphonate/Phosphonic Acid Application
Aluminum Diethyl 2-(N,N-diethylamino)ethylphosphonate (DETAPO) Corrosion resistance for epoxy coatings mdpi.com
Nanodiamonds Phenylphosphonate (PPA) Improved thermal stability and dispersion in organic solvents nih.gov
Titanium Dioxide (TiO₂) Various organophosphonates Immobilization of homogeneous catalysts researchgate.net

Sorbent Technologies and Gas Separation

The ability of the phosphonate group to chelate metal ions makes materials functionalized with these groups excellent candidates for sorbent technologies. Copolymers containing phosphonate groups can be synthesized into porous beads for the selective removal of toxic or valuable metal cations from aqueous solutions. uoc.gr For example, styrene-divinylbenzene resins functionalized with phosphonate groups have been shown to effectively retain copper (Cu²⁺) and calcium (Ca²⁺) ions. uoc.gr The strong binding affinity of phosphonates for rare-earth elements like lanthanum (La³⁺) and terbium (Tb³⁺) has led to the development of specialized sorbents for their extraction and recovery. mdpi.com

While less documented specifically for this compound, phosphonate-based materials also hold potential for gas separation. By incorporating phosphonate groups into metal-organic frameworks (MOFs), it is possible to create materials with tailored porosity and surface chemistry for the selective adsorption of certain gases. The stability and strong binding properties of phosphonate-based MOFs make them an area of growing interest. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Aluminum Diethylphosphinate
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
Poly(diethyl-p-vinylbenzyl phosphonate)
Polyethylene Terephthalate (PET)
Zirconium Phosphonates
Diethyl 2-(N,N-diethylamino)ethylphosphonate (DETAPO)
Phenylphosphonate (PPA)
Styrene-Divinylbenzene
Lanthanum (La³⁺)
Terbium (Tb³⁺)
Copper (Cu²⁺)

Future Research Directions and Challenges in Diethyl 3,4 Dimethylphenyl Phosphonate Chemistry

Development of More Efficient and Sustainable Synthetic Methods

While established methods like the Michaelis-Arbuzov and Hirao reactions provide routes to aryl phosphonates, there is a growing demand for more sustainable and efficient synthetic protocols. frontiersin.orgrsc.orguef.fisciencedaily.com Future research will likely focus on the development of "green" chemistry approaches for the synthesis of Diethyl (3,4-dimethylphenyl)phosphonate and related compounds.

Key areas of development include:

Catalyst-free and Solvent-free Syntheses: Exploring reactions that proceed under ultrasound or microwave irradiation can reduce the need for harsh solvents and catalysts. rsc.org For instance, ultrasound-assisted synthesis of α-aminophosphonates has been shown to be highly efficient. rsc.org

Benign Catalytic Systems: The use of environmentally friendly catalytic systems, such as the KI/K2CO3 system in PEG-400 for benzyl (B1604629) phosphonates, offers a safer and more sustainable alternative to traditional methods that often employ volatile and toxic reagents. frontiersin.org This protocol has shown broad applicability and excellent yields at room temperature. frontiersin.org

Phosphorus Recycling: A significant challenge in phosphonate (B1237965) chemistry is the reliance on phosphorus, a critical raw material. uef.fi Future synthetic strategies should ideally incorporate methods for the recovery and recycling of phosphorus to ensure the long-term sustainability of these processes. uef.fisciencedaily.com

Exploration of Novel Reactivities and Catalytic Systems for Phosphonate Transformations

The phosphonate group in this compound offers a versatile handle for further functionalization. Research into its reactivity with novel catalytic systems is crucial for expanding its synthetic utility. A notable example is the rhodium(III)-catalyzed ortho-olefination, which opens pathways to highly substituted phosphoarenes.

Future explorations in reactivity should include:

C-H Functionalization: Expanding the scope of directed C-H borylation and other C-H functionalization reactions on the aryl ring will enable the synthesis of a wide array of novel derivatives with tailored properties. nih.gov

Cross-Coupling Reactions: Investigating the participation of this compound in various cross-coupling reactions will facilitate the construction of complex molecular architectures.

Asymmetric Catalysis: The development of catalytic systems for the asymmetric transformation of the phosphonate group or the aryl backbone would be highly valuable for applications in medicinal chemistry and materials science.

Advanced Characterization Techniques for Understanding Complex Phosphonate Structures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is essential for elucidating structure-property relationships. While standard techniques like ¹H NMR are routinely used, the application of more advanced characterization methods is a key area for future investigation. A purity of 96% for this compound has been reported by commercial suppliers. epsilon-chimie.comtradekey.com

Future characterization efforts should focus on:

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives would provide definitive information about their solid-state conformation and intermolecular interactions. researchgate.netnih.gov Such studies have been instrumental in understanding the association patterns of other α-hydroxyphosphonates. researchgate.netnih.gov

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques, such as ¹H-¹³C HSQC and HMBC, can provide detailed insights into the connectivity and spatial relationships within the molecule. Furthermore, ³¹P NMR is a powerful tool for characterizing organophosphorus compounds.

Surface-Enhanced Spectroscopic Techniques: For applications involving surface functionalization, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the chemical composition and bonding at the surface. nih.gov

Deeper Insight into Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The interplay between the electronic properties of the substituted aryl ring and the reactivity of the phosphonate group is a complex area that warrants further investigation. A combined experimental and computational approach can provide a deeper understanding of these structure-reactivity relationships.

Future research in this area should involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure, molecular orbitals, and reaction mechanisms of this compound. researchgate.netekb.eg These studies can help rationalize observed reactivities and predict the outcomes of new reactions. ekb.eg

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide quantitative data on reaction rates and activation parameters, which can then be correlated with computational models.

Spectroscopic and Electrochemical Analysis: Techniques like UV-Vis spectroscopy and cyclic voltammetry can be used to probe the electronic properties of the molecule and its derivatives, providing experimental data to validate computational predictions. researchgate.net

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique properties of this compound and its potential derivatives make them attractive candidates for a wide range of applications in emerging technologies and interdisciplinary fields.

Potential future applications include:

Materials Science: Functionalized phosphonates are used in the development of flame retardants, metal-organic frameworks (MOFs), and functionalized nanoparticles. nih.govrsc.orgkaust.edu.saresearchgate.netmdpi.com The specific substitution pattern of this compound could lead to materials with unique properties. For instance, phosphonate-functionalized materials have shown promise as adsorbents for the selective extraction of rare earth ions. nih.gov

Biotechnology and Medicinal Chemistry: Organophosphorus compounds have a broad spectrum of biological activities. rsc.orgnih.gov The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents or probes for biological systems. For example, phosphonate derivatives have been investigated for their potential in drug delivery and as inhibitors of bacterial adhesion. rsc.orgresearchgate.net

Catalysis: The phosphonate moiety can act as a ligand for metal catalysts. rsc.org The development of catalysts based on this compound could lead to new and efficient transformations in organic synthesis. The functionalization of mesoporous titanium phosphonate with palladium nanoparticles has been shown to create a highly active catalyst for Suzuki reactions. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing diethyl (3,4-dimethylphenyl)phosphonate, and how can purity be optimized?

this compound is typically synthesized via the Michaelis-Arbuzov reaction , where a halogenated aromatic precursor (e.g., 3,4-dimethylbromobenzene) reacts with triethyl phosphite. Alternative methods include palladium-catalyzed cross-coupling of phosphonate esters with aryl halides. Purity optimization involves:

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials .
  • Recrystallization in ethanol or acetone for high-purity crystals.
  • Analytical validation using ¹H/³¹P NMR and HPLC-MS to confirm absence of byproducts like dialkyl phosphates .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group, with splitting patterns indicating coupling to adjacent protons (e.g., J₃₁P-¹H ~10–15 Hz) .
  • IR spectroscopy : Strong P=O stretching at ~1250 cm⁻¹ and P-O-C bands at 1050–950 cm⁻¹.
  • Mass spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 256.1 (C₁₁H₁₇O₃P⁺) .
TechniqueKey Peaks/DataPurpose
³¹P NMRδ 22 ppm (singlet)Confirm phosphonate structure
HPLC-MSRetention time ~8.2 minPurity assessment

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by:

  • pH : Hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding phosphonic acid derivatives.
  • Temperature : Degrades above 80°C; store at 2–8°C in inert atmospheres (N₂/Ar) .
  • Light : UV exposure induces radical degradation; use amber glass containers.

Q. What toxicological assays are recommended for preliminary safety assessment?

  • Bacterial reverse mutation (Ames test) : Evaluates mutagenicity using Salmonella strains TA98/TA100 .
  • In vitro micronucleus assay : Assesses clastogenicity in mammalian cells (e.g., CHO-K1 cells) .
  • Acute oral toxicity (OECD 423) : LD₅₀ determination in rodents.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Isotopic labeling : Use ¹⁸O-labeled phosphonates to track oxygen transfer in hydrolysis or catalytic reactions.
  • Kinetic studies : Monitor reaction rates via ³¹P NMR to identify intermediates (e.g., pentacoordinate phosphorus species) .
  • DFT calculations : Model transition states to explain stereochemical outcomes in cross-coupling reactions .

Q. How should researchers address contradictions between in vitro and in vivo toxicity data?

  • Dose extrapolation : Adjust in vitro concentrations to reflect physiologically relevant exposure levels (e.g., µM vs. mg/kg body weight).
  • Metabolite profiling : Use LC-MS/MS to identify bioactive metabolites that may explain discrepancies (e.g., hepatic activation) .
  • Alternative models : Validate findings in 3D organoids or zebrafish embryos for better in vivo correlation .

Q. What advanced analytical strategies optimize detection of trace impurities?

  • Hyphenated techniques : LC-ICP-MS for phosphorus-specific detection at ppb levels .
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals in complex mixtures.
  • X-ray crystallography : Confirm stereochemistry of degradation products.
Impurity TypeDetection MethodLimit of Detection
Dialkyl phosphatesLC-ESI-MS0.1 µg/mL
Aromatic byproductsGC-FID50 ppb

Q. How can computational tools predict biological activity or environmental fate?

  • QSAR models : Correlate logP (octanol-water partition coefficient) with bioaccumulation potential (e.g., EPI Suite software) .
  • Molecular docking : Screen for enzyme inhibition (e.g., acetylcholinesterase) using AutoDock Vina .
  • Environmental persistence : Predict hydrolysis half-lives via SPARC or TEST software.

Q. What regulatory guidelines govern its use in materials contacting food or pharmaceuticals?

  • EFSA compliance : Submit migration data (EU No 10/2011) and toxicological thresholds (TTC: 0.0025 µg/kg body weight/day) .
  • ICH M7 : Control mutagenic impurities to ≤1.5 µg/day in pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3,4-dimethylphenyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (3,4-dimethylphenyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.